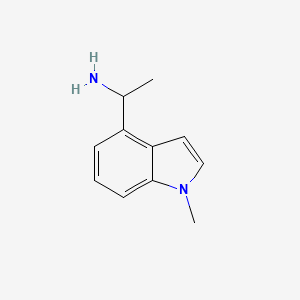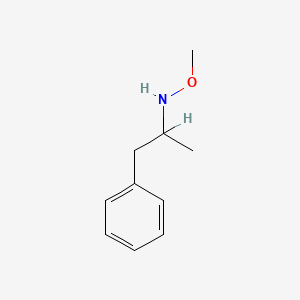
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid
Vue d'ensemble
Description
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a derivative of amino acids, specifically designed for use in various chemical and biological applications The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy group at the appropriate position. One common method involves the use of Boc anhydride in the presence of a base to protect the amino group. The methoxy group can be introduced through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently introduce the Boc protecting group and other functional groups in a controlled manner, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a methoxy group.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the methoxy group.
Substitution: Formation of the free amino acid.
Applications De Recherche Scientifique
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Once the desired modifications are complete, the Boc group can be removed to reveal the free amino group, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-(2S,3R)-2-amino-3-methoxybutanoic acid
- Boc-(2R,3S)-2-amino-3-methoxybutanoic acid
- Boc-(2R,3R)-2-amino-3-methoxybutanoic acid
Uniqueness
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the biological activity or chemical properties of the compound.
Propriétés
IUPAC Name |
(2S,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUOKFUIPMDDX-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B3147692.png)











